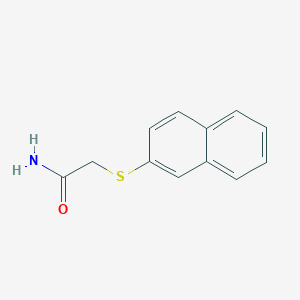

2-(Naphthalen-2-ylthio)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNWGYAHESUGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366978 | |

| Record name | Acetamide, 2-(2-naphthalenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74616-66-3 | |

| Record name | Acetamide, 2-(2-naphthalenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Naphthalen 2 Ylthio Acetamide and Its Derivatives

Established Synthetic Pathways for the Core 2-(Naphthalen-2-ylthio)acetamide Structure

The primary approach to synthesizing the this compound core involves a straightforward nucleophilic substitution reaction. This method is reliable and provides good yields of the desired product.

The key bond formation in the synthesis of this compound is the creation of a thioether linkage between the naphthalene (B1677914) ring and the acetamide (B32628) moiety. The most common method to achieve this is through the reaction of 2-naphthalenethiol (B184263) with a haloacetamide, typically 2-chloroacetamide.

The mechanism proceeds via a classic SN2 pathway. The sulfur atom of 2-naphthalenethiol, being a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen in 2-chloroacetamide. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The thiolate then displaces the halide ion, resulting in the formation of the C-S bond and yielding this compound.

An alternative, though less direct, pathway involves the initial synthesis of 2-chloro-N-(naphthalen-2-yl)acetamide. This intermediate can be prepared by reacting 2-naphthylamine (B18577) with chloroacetyl chloride. ijpsr.info Subsequent reaction with a sulfide (B99878) source could, in principle, yield the target compound, though this route is less commonly employed for this specific molecule.

The primary precursors for the most efficient synthesis of this compound are 2-naphthalenethiol and 2-chloroacetamide.

2-Naphthalenethiol: This precursor is a white solid that can be prepared from 2-naphthol (B1666908) via the Newman-Kwart rearrangement. wikipedia.org It is commercially available and serves as the source of the naphthalen-2-ylthio group. nih.gov

2-Chloroacetamide: This is a readily available and inexpensive reagent that provides the acetamide moiety and the electrophilic center for the nucleophilic attack by the thiolate.

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of base and solvent.

| Parameter | Options | Considerations |

| Base | Potassium carbonate, Sodium hydroxide, Triethylamine | The base should be strong enough to deprotonate the thiol without causing unwanted side reactions, such as hydrolysis of the acetamide. |

| Solvent | Acetone, Ethanol, Dimethylformamide (DMF) | The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF can often accelerate SN2 reactions. |

| Temperature | Room temperature to reflux | The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition. |

During the development of a synthetic process for this compound, several factors must be taken into account to ensure a robust and scalable method.

The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. ijpsr.info Upon completion, the work-up procedure typically involves filtration to remove any inorganic salts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Characterization of the final product is essential to confirm its identity and purity. Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for this purpose.

Advanced Synthetic Approaches for Structural Derivatization

The this compound core is a versatile platform for the synthesis of more complex molecules with diverse functionalities. A common strategy is the introduction of various heterocyclic moieties.

The derivatization of the this compound structure can be achieved by modifying either the naphthalene or the acetamide portion of the molecule. However, a more common approach involves using the core structure as a building block for the synthesis of new heterocyclic systems.

For instance, derivatives where the naphthalene group is part of a larger heterocyclic system can be synthesized. An example is the synthesis of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives. nih.gov

The synthesis of complex derivatives often requires multi-step reaction sequences. These strategies allow for the controlled and sequential introduction of different functional groups and the construction of elaborate molecular architectures.

Thiadiazole Derivatives: The synthesis of thiadiazole-containing derivatives can be achieved through various routes. One common method involves the reaction of a thiosemicarbazide (B42300) intermediate with a suitable cyclizing agent. For example, starting from 2-naphthol, one could synthesize a corresponding ether, convert it to a hydrazide, then to a thiosemicarbazide, and finally cyclize it to form a 1,3,4-thiadiazole (B1197879) ring. organic-chemistry.org The resulting thiadiazole can then be functionalized with a thioacetamide (B46855) side chain.

Triazole Derivatives: The construction of 1,2,4-triazole (B32235) derivatives often proceeds through a thiosemicarbazide intermediate which is then cyclized under basic conditions. organic-chemistry.org Alternatively, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, provides an efficient route to 1,2,3-triazoles. researchgate.netorganic-chemistry.org A naphthalenyl-containing azide (B81097) or alkyne could be reacted with an appropriate acetamide-functionalized counterpart to yield the desired triazole derivative.

Imidazole Derivatives: Imidazole rings can be synthesized through various methods, including the Radiszewski and Debus syntheses. A multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, an amine, and ammonium (B1175870) acetate (B1210297) is a common strategy for creating substituted imidazoles. A naphthalene-containing aldehyde could be used as a precursor in such a reaction to incorporate the naphthalene moiety.

Quinoline (B57606) Derivatives: The synthesis of quinoline derivatives can be accomplished through classic methods like the Combes, Conrad-Limpach, or Doebner-von Miller reactions. More modern approaches utilize multicomponent reactions. ijpsr.info A key precursor, 2-chloroquinoline-3-carboxaldehyde, can be reacted with 2-naphthalenethiol to form a thioether linkage, demonstrating the integration of the naphthalenethio group into a quinoline system.

The following table summarizes some of the key heterocyclic moieties and the general synthetic strategies for their incorporation.

| Heterocyclic Moiety | Key Intermediates/Precursors | General Synthetic Strategy |

| 1,3,4-Thiadiazole | Thiosemicarbazides, Acid chlorides | Cyclization of thiosemicarbazides. nih.gov |

| 1,2,4-Triazole | Thiosemicarbazides, Hydrazides | Cyclization of thiosemicarbazides in the presence of a base. organic-chemistry.org |

| 1,2,3-Triazole | Azides, Alkynes | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). organic-chemistry.org |

| Imidazole | Aldehydes, 1,2-Diketones, Amines | Multi-component condensation reactions. |

| Quinoline | Anilines, β-ketoesters, α,β-unsaturated carbonyls | Classic named reactions (e.g., Combes, Doebner-von Miller), multicomponent reactions. ijpsr.info |

These advanced synthetic approaches enable the generation of a diverse library of this compound derivatives, each with unique structural features.

Introduction of Heterocyclic Moieties (e.g., Thiadiazole, Imidazole, Triazole, Quinoline)

Regioselectivity and Stereoselectivity in Derivatization Reactions

The naphthalene ring and the acetamide group in this compound offer multiple sites for derivatization. Controlling the regioselectivity—the specific position at which a chemical reaction occurs—is paramount in synthesizing derivatives with desired properties. For instance, electrophilic substitution reactions on the naphthalene ring will be directed to specific positions based on the directing effects of the existing thioether substituent.

Stereoselectivity, the preferential formation of one stereoisomer over another, becomes critical when introducing chiral centers into the molecule. This is particularly relevant in the synthesis of biologically active compounds, where a specific stereoisomer often exhibits significantly higher potency than its enantiomer or diastereomers.

Functional Group Interconversions and Modifications on the Acetamide Backbone

The acetamide backbone of this compound is a key site for structural modifications. The amide bond itself can be hydrolyzed to the corresponding carboxylic acid, 2-(naphthalen-2-ylthio)acetic acid, which can then be re-functionalized to form a variety of other amide or ester derivatives. The methylene (B1212753) group of the acetamide can also be a target for functionalization.

Design and Synthesis of N-Substituted Acetamide Analogues

A significant area of research has focused on the synthesis of N-substituted analogues of this compound. nih.gov This involves replacing one or both of the hydrogen atoms on the amide nitrogen with various substituents. The synthesis of these analogues typically involves the reaction of 2-(naphthalen-2-ylthio)acetic acid or its activated derivatives (like the corresponding acid chloride) with a primary or secondary amine. This approach allows for the introduction of a wide range of functional groups, leading to libraries of compounds with diverse physicochemical properties. researchgate.net For example, the synthesis of N-(substituted phenyl)acetamide derivatives has been explored. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound analogues, several green chemistry strategies can be employed.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are a key green chemistry approach. nih.gov This minimizes the need for purification of intermediates, reducing solvent usage and waste generation. nih.govnih.gov The use of greener solvents, such as water or ethanol, and the exploration of solvent-free reaction conditions are also important considerations. nih.gov Furthermore, the development of catalytic methods, particularly those using reusable catalysts, can significantly improve the atom economy and reduce the environmental impact of the synthesis. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields.

Analytical Methodologies for Structural Elucidation of Synthesized Compounds

The unambiguous determination of the structure of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and crystallographic techniques is typically employed for the comprehensive characterization of this compound and its derivatives.

Spectroscopic Characterization Techniques (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods provide valuable information about the functional groups present in a molecule and the connectivity of its atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.comneliti.comnih.gov For this compound, characteristic absorption bands would be observed for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the C-S stretching of the thioether linkage. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. mdpi.comnih.govresearchgate.net ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.comnih.govresearchgate.net Rotational isomerism can sometimes be observed in NMR studies of related acetamide structures. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.comneliti.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 1: Spectroscopic Data for Acetamide Derivatives

| Technique | Compound | Key Signals | Reference |

| IR (KBr) | N-(3-Acetyl-2-thienyl)-2-bromoacetamide | 1660, 1640 cm⁻¹ (C=O) | mdpi.com |

| ¹H NMR | 2-chloro-N-(2,6-diethylphenyl)acetamide | Evidence of rotational isomers | nih.gov |

| ¹³C NMR | 2-chloro-N-(2,6-diethylphenyl)acetamide | Evidence of rotational isomers | nih.gov |

| Mass Spec (EI) | N-(3-acetyl-2-thienyl)-2-bromoacetamide | fragmentation pattern analysis | mdpi.com |

Iii. Structure Activity Relationship Sar Studies of 2 Naphthalen 2 Ylthio Acetamide Derivatives

Fundamental Principles of SAR Applied to Thioacetamide (B46855) Scaffolds

The thioacetamide scaffold is a recurring motif in the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov SAR studies on this scaffold are guided by several core principles aimed at optimizing the molecule's fit and interaction with its biological target, primarily the non-nucleoside binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT) enzyme.

Key strategies include:

Bioisosterism: This principle involves replacing one functional group with another that has similar physical or chemical properties to enhance a desired activity or reduce toxicity. In the context of thioacetamide NNRTIs, researchers have successfully used bioisosteric replacement of different aromatic or heterocyclic rings to improve potency and the resistance profile of the compounds. researchgate.net

Molecular Hybridization: This strategy combines pharmacophoric elements from different known active compounds into a single new molecule. The thioacetamide linker, for instance, has been incorporated into various NNRTI scaffolds to create novel hybrid derivatives with enhanced potency. nih.govresearchgate.net

These principles allow medicinal chemists to rationally design new derivatives, moving from a lead compound with modest activity to highly potent drug candidates with improved pharmacological properties. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of 2-(naphthalen-2-ylthio)acetamide derivatives is highly sensitive to the placement and nature of substituents on different parts of the molecule.

The naphthalene (B1677914) moiety serves as a crucial lipophilic "wing" in many NNRTI designs, interacting with hydrophobic residues in the binding pocket of HIV-1 RT. While direct SAR studies on substituted versions of the parent this compound are limited in the context of anti-HIV research, broader studies on related naphthalene-containing compounds provide valuable insights.

For example, research on other biological targets has shown that the position of the naphthalene linkage (1-yl vs. 2-yl) can significantly impact activity. In one study on sulphonamide derivatives, a naphthalen-1-yl moiety was found to be the optimal substituent for antiproliferative activity compared to the naphthalen-2-yl group. nih.gov Furthermore, the lipophilicity conferred by the naphthalene ring is a critical parameter; however, excessive lipophilicity can be detrimental to activity. nih.govresearchgate.net

In the development of potent NNRTIs, the naphthalene group is often incorporated into a larger heterocyclic system, such as a thiadiazole ring. kuleuven.benih.gov This modification creates a more complex and rigid wing that can form more extensive interactions within the binding pocket, leading to a significant boost in potency.

The acetamide (B32628) group (-NH-CO-CH₂-) and its modifications are central to the SAR of this compound class. In a significant series of studies, researchers synthesized and evaluated 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives, where various substituents were placed on the nitrogen of the acetamide group. kuleuven.benih.gov

These studies revealed that substituting the acetamide nitrogen with an aryl group (creating an anilide) was crucial for high potency. The electronic properties and position of substituents on this N-aryl ring had a profound effect on anti-HIV-1 activity. For instance, the introduction of small, electron-withdrawing groups like halogens (chloro, fluoro) on the phenyl ring led to some of the most potent compounds in the series. kuleuven.benih.gov This suggests that the substituted phenyl ring plays a key role in forming specific interactions, possibly through halogen bonding or dipole interactions, with amino acid residues in the target enzyme. kuleuven.be

The thioacetamide linker (-S-CH₂-CO-) is not merely a spacer but an active contributor to the pharmacophore. The sulfur atom (thioether) provides a specific bond angle and rotational flexibility that correctly orients the naphthalene-containing wing and the substituted acetamide wing of the molecule. This spatial arrangement is critical for fitting into the allosteric binding site of HIV-1 RT. researchgate.netfrontiersin.org

The thioacetamide fragment is a recognized feature in several classes of potent NNRTIs. nih.gov Its presence is considered a key factor for achieving high inhibitory activity. While extensive studies on varying the linker chain length (e.g., changing from acetamide to propionamide) for this specific naphthalene series are not widely reported, the established success of the thioacetamide linker across multiple NNRTI families underscores its importance for biological efficacy. nih.gov

SAR in Specific Biological Activities

The principles of SAR are most clearly illustrated when examining the optimization of a specific biological activity, such as the inhibition of HIV-1.

Research has successfully identified highly potent anti-HIV-1 agents based on the this compound scaffold. A series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and showed powerful inhibition of HIV-1 replication in cell-based assays. kuleuven.benih.gov

The most potent compounds from this series demonstrated activity comparable to or better than the approved NNRTI drugs Nevirapine (NVP) and Delavirdine (DLV). kuleuven.benih.gov The SAR data clearly show that small modifications to the N-aryl substituent of the acetamide group lead to significant changes in potency.

The data below highlights the anti-HIV-1 activity of key derivatives. The compounds share the 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N- core structure, with variations in the aryl group attached to the acetamide nitrogen.

| Compound | N-Aryl Substituent | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 7f | 2-chloropyridin-3-yl | 0.17 | >1452 | kuleuven.benih.gov |

| 7g | 2-fluorophenyl | 0.36 | >845 | kuleuven.benih.gov |

| 7c | 4-chlorophenyl | 0.39 | >774 | kuleuven.benih.gov |

| Nevirapine (Reference Drug) | 0.208 | - | kuleuven.benih.gov | |

| Delavirdine (Reference Drug) | 0.320 | - | kuleuven.benih.gov |

EC₅₀: The concentration of the compound that causes a 50% reduction in viral replication. SI (Selectivity Index): The ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀), indicating the therapeutic window of the compound.

These findings underscore the success of SAR studies in this area. The most potent compound, 7f , which features a 2-chloropyridin-3-yl group, was more potent than the reference drug Nevirapine. kuleuven.benih.gov The high potency and favorable selectivity indices of these compounds validate the naphthalen-ylthio-acetamide scaffold as a promising foundation for the development of new anti-HIV drugs. kuleuven.be Docking studies further rationalized these findings, showing how the compounds fit within the NNIBP of HIV-1 RT. kuleuven.be

Anti-HIV Activity and Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) Potency

Optimization of Potency and Selectivity Indices through Structural Variations

The core structure of this compound offers multiple points for chemical modification, including the naphthalene ring, the thioether linkage, and the acetamide moiety. Variations at these positions have been shown to significantly influence the biological profile of the resulting derivatives.

For instance, in the pursuit of anticancer agents, derivatives of the closely related N-(naphthalen-2-yl)acetamide were synthesized with substitutions on a quinolin-2(1H)-one ring. nih.gov One of the most potent compounds identified was N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.6 μM against the NPC-TW01 human nasopharyngeal carcinoma cell line. nih.gov This compound demonstrated high selectivity, showing no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov This highlights how the addition of a bulky, heterocyclic moiety can significantly enhance both potency and selectivity.

Similarly, studies on 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives showed that the nature of the substituent on the sulfur atom was critical for anticancer activity. The introduction of a 1-naphthyl group resulted in a compound with worthy potential for selectivity. researchgate.net This suggests that extending the aromatic system from the core thio-acetamide structure can be a key strategy for optimizing activity.

Alpha-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.netnih.gov Several derivatives of this compound have been investigated for their potential in this area.

Research into novel acetamide derivatives incorporating a 1,2,4-triazole (B32235) ring, starting from 2-(naphthalen-1-yl)acetic acid, has yielded potent α-glucosidase inhibitors. researchgate.net Three compounds from this series displayed IC₅₀ values ranging from 10.7 to 17.6 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ of 449 µM). researchgate.net The key structural modification involved creating a hybrid molecule that combines the naphthalene group with a triazole-thio-acetamide linker.

In a related study, a 3-hydroxy substitution on the N-phenylacetamide moiety of a similar series of compounds resulted in higher α-glucosidase inhibitory potential (IC₅₀ = 158.4 ± 3.4 μM) compared to acarbose (IC₅₀ = 351.3 ± 1.8 μM). researchgate.net This indicates that the introduction of hydrogen-bonding groups on the terminal phenyl ring can significantly enhance interactions with the enzyme's active site.

Furthermore, studies on 2-(quinoline-2-ylthio)acetamide derivatives, which are structurally analogous to the naphthalene series, have identified compounds with exceptionally potent α-glucosidase inhibition, with IC₅₀ values as low as 0.180 µM. nih.gov These findings underscore the importance of the aromatic system (naphthalene or quinoline) and the specific substitutions on the acetamide portion of the molecule for achieving high inhibitory activity.

| Compound Series | Key Structural Feature | α-Glucosidase IC₅₀ (µM) | Reference |

| Naphthylmethyl-triazolylthio-acetamides | Combination of naphthalene and triazole rings | 10.7 - 17.6 | researchgate.net |

| Naphthylmethyl-triazolylthio-acetamides | 3-hydroxy on N-phenylacetamide moiety | 158.4 | researchgate.net |

| Quinolinylthio-acetamide Derivatives | Diphenyl-imidazole linkage | 0.180 | nih.gov |

| Acarbose (Standard) | - | 351.3 - 449 | researchgate.net |

Other Biological Activity Classes (e.g., Anticancer, Antimicrobial, Analgesic)

The versatility of the this compound scaffold has led to its exploration in other areas of medicinal chemistry.

Anticancer Activity: The naphthalene moiety is a common feature in many anticancer agents. A series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives synthesized from 2-naphthol (B1666908) demonstrated significant antiproliferative effects. nih.gov Specifically, compounds selected from this series were evaluated by the National Cancer Institute (NCI) and showed potent activity against various human tumor cell lines, including prostate (PC-3), lung (A549), and leukemia (K-562) cells, with IC₅₀ values of 5.96 µM, 7.90 µM, and 7.71 µM, respectively. nih.gov Another study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety identified a compound with an IC₅₀ value of 0.6 μM against nasopharyngeal carcinoma cells. nih.gov

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4H-1,2,4-triazol-3-ylthio)acetamide | PC-3 (Prostate) | 5.96 | nih.gov |

| 2-(4H-1,2,4-triazol-3-ylthio)acetamide | A549 (Lung) | 7.90 | nih.gov |

| 2-(4H-1,2,4-triazol-3-ylthio)acetamide | K-562 (Leukemia) | 7.71 | nih.gov |

| N-(naphthalen-2-yl)acetamide-quinolinone | NPC-TW01 (Nasopharyngeal) | 0.6 | nih.gov |

Antimicrobial Activity: Naphthalene derivatives are known to possess antimicrobial properties. researchgate.netrasayanjournal.co.in Research on derivatives of bovine lactoferricin (B1576259) found that synthetic peptides containing a 2-naphthalenealanine (2-Nal) residue had higher antimicrobial activity than those with the 1-Nal isomer. researchgate.net This was attributed to the more elongated shape of the 2-Nal side chain, allowing for deeper penetration into the bacterial cell membrane. researchgate.net While not directly studying this compound, this provides a strong rationale for the inclusion of the 2-naphthyl group in designing new antimicrobial agents. Naphthalimide–thiourea derivatives have also shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov

Analgesic Activity: While the core this compound structure has not been extensively reported for analgesic properties, related acetamide derivatives have shown significant effects. nih.govresearchgate.netogu.edu.tr For instance, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were found to possess potent analgesic properties in various nociceptive tests in mice. nih.govresearchgate.net This suggests that the thioacetamide linker is a viable pharmacophore for analgesic activity, and incorporating a naphthalene moiety in place of the benzothiazole (B30560) could be a promising avenue for future research.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of more effective therapeutic agents. Molecular docking studies have become an invaluable tool in this process, allowing researchers to visualize the binding modes of these compounds and understand the key interactions that drive their biological activity.

For α-glucosidase inhibitors, molecular docking revealed that a 3-hydroxy substitution on an N-phenylacetamide derivative formed a strong hydrogen bond with the Asp1526 residue in the enzyme's binding pocket, explaining its enhanced activity. researchgate.net Similarly, for the highly potent 2-(quinoline-2-ylthio)acetamide derivatives, docking and molecular dynamics simulations elucidated the precise binding interactions with the active site residues of the α-glucosidase enzyme. nih.gov

In the context of anticancer agents, docking studies of 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives suggested that a 1-naphthyl substituent could confer selectivity for type II protein kinases. researchgate.net This type of computational insight allows for the targeted design of derivatives with improved selectivity profiles, potentially leading to fewer off-target effects.

Elucidation of Molecular Mechanisms of Action

No data is currently available in the scientific literature regarding the inhibition kinetics or the specific enzymatic pathways affected by this compound.

There are no published studies identifying the cellular targets of this compound or describing its modulation of any biological processes.

Molecular Interactions with Biological Macromolecules

Information regarding the binding site of this compound on any biological macromolecule, including key residue interactions, is not available.

There are no studies that describe any conformational changes induced in biological macromolecules upon the binding of this compound.

The mechanisms governing the selectivity of this compound for any specific biological targets have not been determined.

Mechanistic and Biological Interaction Studies of this compound Remain Largely Unexplored

Despite the interest in naphthalene and acetamide derivatives in medicinal chemistry, detailed mechanistic investigations and biological target interaction studies for the specific chemical entity This compound are not extensively documented in publicly available scientific literature. While research exists for structurally related compounds, the unique biological profile of this precise molecule is yet to be fully elucidated.

Mechanistic Investigations and Biological Target Interactions

Comprehensive studies to understand the specific molecular mechanisms of action for 2-(Naphthalen-2-ylthio)acetamide are not readily found in peer-reviewed research. The exploration of its biological targets, a critical step in drug discovery and development, appears to be in its nascent stages or has not been a focus of published research.

To determine the biological activity and mechanism of a compound like this compound, a series of advanced biochemical and cellular assays would be necessary. However, specific data from such assays for this compound are not currently available. The following sections outline the types of studies that would be required to build a comprehensive biological profile.

The initial step in understanding the compound's mechanism would involve the development of specific in vitro assays to identify and validate its biological targets. This process typically involves screening the compound against a panel of known enzymes, receptors, or other proteins to identify any inhibitory or activating effects. For instance, studies on related acetamide (B32628) derivatives have explored their potential as inhibitors of enzymes like α-glucosidase or their role in antiproliferative activity. nih.govnih.gov However, no such specific target validation has been published for this compound itself.

A hypothetical in vitro assay development for this compound would involve:

Target Identification: Based on structural similarities to other known bioactive molecules, potential targets could be hypothesized.

Assay Design: Development of biochemical assays (e.g., enzyme inhibition assays, binding assays) to quantify the interaction between the compound and the putative target.

Dose-Response Analysis: Determining the concentration at which the compound elicits a half-maximal response (IC50 or EC50) to quantify its potency.

Without such studies, the specific molecular targets of this compound remain unknown.

Phenotypic screening is another powerful approach to uncover the biological effects of a compound without prior knowledge of its specific target. nih.govbiorxiv.org This involves observing the effects of the compound on whole cells or organisms to identify a particular phenotype. Following the identification of a phenotypic change, pathway analysis can be employed to deconvolute the underlying molecular mechanism.

For this compound, a phenotypic screening campaign could involve:

Cell-Based Assays: Testing the compound across a diverse panel of cell lines (e.g., cancer cell lines, immune cells) to identify any effects on cell viability, proliferation, morphology, or function. nih.gov

High-Content Imaging: Utilizing automated microscopy to capture detailed images of cells treated with the compound, allowing for the quantification of various cellular parameters.

Pathway Analysis: If a specific phenotype is observed, techniques such as transcriptomics (RNA-seq) or proteomics can be used to identify the cellular pathways that are perturbed by the compound.

Currently, there is no published data from phenotypic screens or subsequent pathway analyses specifically for this compound. Research on other acetamide-containing compounds has revealed activities such as antiproliferative effects by inducing cell cycle arrest, but it cannot be assumed that this compound would act similarly. nih.gov

Table 1: Hypothetical In Vitro Assay Data for this compound This table is for illustrative purposes only, as no specific data is available in the literature.

| Assay Type | Potential Target/Pathway | Hypothetical Result (IC50/EC50) |

|---|---|---|

| Enzyme Inhibition Assay | Kinase X | Data Not Available |

| Cell Proliferation Assay | Cancer Cell Line Y | Data Not Available |

| Cytotoxicity Assay | Normal Cell Line Z | Data Not Available |

Table 2: Hypothetical Phenotypic Screening Observations for this compound This table is for illustrative purposes only, as no specific data is available in the literature.

| Cell Line | Observed Phenotype | Implied Pathway |

|---|---|---|

| Human Colon Cancer Cell (HCT116) | Data Not Available | Data Not Available |

| Human Breast Cancer Cell (MCF-7) | Data Not Available | Data Not Available |

V. Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a bridge between the quantum mechanical description of a molecule and its macroscopic behavior. These methods are particularly valuable for studying the dynamics of molecules and their interactions with their environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding affinity. This method is instrumental in drug discovery and design. For 2-(Naphthalen-2-ylthio)acetamide, molecular docking studies could be performed against various biological targets to predict its potential as a therapeutic agent. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value |

| Binding Affinity (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Hydrogen Bond Interactions | Data not available |

| Hydrophobic Interactions | Data not available |

Note: This table is for illustrative purposes only. The values are dependent on the specific receptor being studied, and no such data is currently available for this compound.

Molecular Docking for Ligand-Receptor Binding Prediction

Scoring Functions and Docking Algorithm Validation

In the computational evaluation of this compound and its analogues, the reliability of molecular docking simulations hinges on the accuracy of scoring functions and the validation of the docking algorithm. Scoring functions are mathematical models used to approximate the binding affinity between a ligand, such as this compound, and a target receptor.

The validation of a docking protocol is a critical first step. This is often achieved by redocking a co-crystallized ligand into the active site of its corresponding protein. A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, generally accepted to be below 2.0 Å. For instance, in studies of related acetamide (B32628) derivatives, docking protocols are validated to ensure they can accurately reproduce known binding modes before they are applied to new compounds.

Various scoring functions are employed in these studies, each with its own strengths and weaknesses. For example, in the study of N'-(Naphthalen-1-ylmethylene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide, a related compound, the GOLD fitness score was utilized to assess its binding within the active site of bovine carbonic anhydrase-II. nih.gov Similarly, for other acetamide derivatives, scoring functions like GoldScore and ChemScore have been compared to evaluate their performance in predicting binding conformations. nih.gov The choice of scoring function is crucial as it directly influences the ranking of potential ligands and the prediction of their binding affinities.

A comparative look at scoring functions used for acetamide derivatives is presented below:

| Scoring Function | Software | Typical Application | Reference |

| GOLD Fitness Score | GOLD | Predicting binding modes and affinities | nih.gov |

| GoldScore | GOLD | Evaluating ligand binding conformations | nih.gov |

| ChemScore | GOLD | Assessing ligand binding conformations | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility, stability, and the nature of its interactions with a biological target. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and energetic fluctuations.

In the context of drug design, MD simulations are often performed on ligand-protein complexes predicted by molecular docking. This helps to assess the stability of the predicted binding mode and to refine the interaction details. For example, MD simulations of acetamide derivatives have been used to confirm the stability of ligand-receptor complexes and to analyze the key interactions that maintain the binding over time. researchgate.net Such simulations can reveal subtle conformational changes in both the ligand and the protein that are not apparent from static docking poses. The insights gained from MD simulations are crucial for understanding the dynamic nature of molecular recognition.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study large molecular systems with high accuracy by treating a small, critical region with quantum mechanics (QM) and the rest of the system with the computationally less expensive molecular mechanics (MM) force fields. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach.

The ONIOM method has been successfully applied to study the interactions of complex systems, such as the interaction between drugs and polymeric nanoparticles. For instance, a study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives, which are structurally related to this compound, utilized the ONIOM2 method to investigate their interactions with a linear-dendritic copolymer. researchgate.net In this approach, the drug molecule (the high-level layer) was treated with a higher level of theory (B3LYP/6-31G), while the surrounding polymer (the low-level layer) was treated with a molecular mechanics force field (UFF). researchgate.net This allowed for a detailed analysis of the weak interactions, including hydrogen bonds and van der Waals forces, between the drug and the polymer carrier. researchgate.net Such studies are vital for designing efficient drug delivery systems. The results indicated that acetamide derivatives with specific substitutions could act as potent anti-HIV drugs, with the ONIOM calculations providing insights into the donor-acceptor interactions. researchgate.net

In Silico Studies for Structure-Based Drug Design

In silico studies are at the forefront of modern drug discovery, enabling the rational design of new therapeutic agents. For a compound like this compound, these computational techniques are invaluable for identifying and optimizing lead compounds.

Ligand-Based and Structure-Based Design Methodologies

Drug design methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This allows for the direct analysis of the ligand's binding site and the design of molecules with complementary shapes and chemical properties. Molecular docking is a primary tool in structure-based design, used to predict the binding orientation and affinity of a ligand to its target. nih.gov For instance, the design of N-substituted acetamide derivatives as P2Y14R antagonists was guided by molecular docking analysis and crystallographic overlap studies. nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be performed using either ligand-based or structure-based methods.

In a typical structure-based virtual screening workflow, a library of compounds would be docked into the active site of a target protein. The resulting poses are then scored and ranked based on their predicted binding affinity. The top-ranking compounds are then selected for further experimental testing. This approach has been successfully used to identify lead compounds for various targets. For example, in silico screening of acetamide and acetic acid derivatives led to the identification of potential antisickling agents targeting the Hba protein. researchgate.net

The following table summarizes the binding affinities of some acetamide derivatives identified through in silico screening against the Hba protein. researchgate.net

| Compound ID (PubChem CID) | Binding Affinity (kcal/mol) |

| 20684853 | -177.35 |

| 44461326 | -175.11 |

| 137225065 | -182.13 |

| P-Selectin (Standard) | -173.08 |

These computational approaches significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates, thereby accelerating the identification of novel therapeutic agents.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational strategies in the realm of drug discovery and design. These in silico approaches aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For this compound and its derivatives, these studies are instrumental in predicting their potential pharmacological effects and guiding the rational design of more potent and selective analogs. semanticscholar.org

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for derivatives of this compound is a key step in identifying promising new therapeutic agents. These models enable the virtual screening of large compound libraries, prioritizing candidates for synthesis and further experimental evaluation.

The process of building a QSAR model typically involves several key stages. Initially, a dataset of compounds with known biological activities, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), is compiled. semanticscholar.org For each compound, a diverse set of molecular descriptors is calculated, encompassing constitutional, topological, geometric, and electronic properties. Subsequently, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to construct the QSAR model. nih.gov The predictive power and robustness of the resulting model are then rigorously assessed through internal and external validation techniques. nih.gov

pEC50 = c + w1 * Descriptor1 + w2 * Descriptor2 + w3 * Descriptor3

Here, pEC50 represents the negative logarithm of the half-maximal effective concentration, 'c' is a constant, and 'w' values are the weights of the different molecular descriptors determined through regression analysis. semanticscholar.org

A study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety identified compounds with significant antiproliferative activities against various human cancer cell lines. nih.gov One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited an IC50 value of 0.6 μM against the NPC-TW01 nasopharyngeal cancer cell line. nih.gov Such data is foundational for developing QSAR models to predict the anticancer potential of related structures.

Table 1: Hypothetical QSAR Model Validation Parameters This table illustrates typical validation metrics for a QSAR model and does not represent actual data for this compound.

| Parameter | Description | Value |

| r² | Coefficient of determination for the training set | 0.89 |

| q² | Cross-validated correlation coefficient | 0.80 |

| F-statistic | A measure of the overall significance of the regression model | 120.5 |

| SEE | Standard error of the estimate | 0.25 |

Descriptors for Pharmacophore Generation

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For this compound and its analogs, pharmacophore models provide valuable insights into the key interactions with their biological targets. nih.gov

The generation of a pharmacophore model involves aligning a set of active molecules and identifying common chemical features. Key descriptors for pharmacophore generation for derivatives of this compound would likely include:

Aromatic Rings: The naphthalene (B1677914) moiety provides a significant aromatic feature.

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetamide group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors: The amide nitrogen can act as a hydrogen bond donor.

Hydrophobic Features: The naphthalene ring itself contributes a significant hydrophobic character.

A study on N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamide derivatives, which share the naphthalene scaffold, led to the development of a consensus pharmacophore map for antimicrobial activity. mdpi.com Similarly, research on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives synthesized from 2-naphthol (B1666908) highlighted the importance of the naphthalene ring in their antiproliferative effects. nih.gov These studies underscore the utility of identifying common structural features for designing new active compounds.

Table 2: Key Pharmacophoric Features of this compound Derivatives This table outlines the principal pharmacophoric features and their potential roles in biological interactions.

| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |

| Aromatic Ring | Naphthalene ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide group | Formation of hydrogen bonds with the biological target |

| Hydrogen Bond Donor | Amide group (N-H) | Formation of hydrogen bonds with the biological target |

| Hydrophobic Center | Naphthalene ring | Binding to hydrophobic pockets in the target protein |

By leveraging cheminformatics and QSAR modeling, researchers can accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.

Vi. Potential Research Applications and Future Directions

Role as Chemical Probes for Biological Systems

While direct studies on 2-(Naphthalen-2-ylthio)acetamide as a chemical probe are not yet prevalent, its inherent structural features, particularly the naphthalene (B1677914) moiety, suggest a strong potential for such applications. Naphthalene derivatives are well-known for their fluorescent properties, which is a cornerstone for the development of chemical probes for visualizing and quantifying biological processes. The naphthalene group can serve as a fluorophore, and modifications to the acetamide (B32628) or thioether components could be designed to modulate its fluorescence in response to specific biological analytes or environmental changes, such as pH or the presence of certain enzymes.

The thioether linkage could also play a role in targeting specific residues within biological systems. For instance, the sulfur atom could interact with soft metal ions or participate in specific interactions within protein active sites. The acetamide group offers a handle for further chemical modifications, allowing for the attachment of targeting ligands or other functional groups to create more sophisticated and specific probes.

Scaffold for the Development of Novel Biochemical Reagents

The naphthalene scaffold is a versatile platform in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds. researchgate.netnih.gov This suggests that this compound could serve as a valuable starting point for the development of novel biochemical reagents and potential therapeutic agents. The combination of the lipophilic naphthalene ring and the hydrogen-bonding capabilities of the acetamide group creates a structure with drug-like properties.

The activity of many naphthalene-containing compounds is linked to their ability to interact with cellular proteins and other biomolecules. researchgate.net By modifying the core structure of this compound, it may be possible to design new molecules with specific biological activities. For instance, derivatives of N-(naphthalen-2-yl)acetamide have shown antiproliferative activity against cancer cell lines. nih.gov Similarly, other acetamide derivatives have been investigated as inhibitors of various enzymes, such as urease and cholinesterases, or as modulators of viral transcription. nih.govasm.orgnih.gov

Below is a table of related acetamide and naphthalene derivatives and their documented biological activities, illustrating the potential for developing novel biochemical reagents from a this compound scaffold.

| Compound Class | Example Compound | Biological Activity |

| Naphthalen-acetamide Derivatives | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative against human nasopharyngeal carcinoma cells. nih.gov |

| Benzothiazole-acetamide Derivatives | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease inhibition. nih.gov |

| Indole-oxadiazole-thio-acetamide Derivatives | Not specified | Inhibition of HIV-1 Tat-mediated viral transcription. asm.org |

| Thiazole-acetamide Derivatives | Compound 6d (specific structure not detailed) | Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov |

| Thioxothiazolidinyl-acetamide Derivatives | Various synthesized derivatives | Urease inhibition. researchgate.net |

Advanced Materials Research and Functional Applications (e.g., Polymeric Nanoparticles for Delivery Research)

In the realm of materials science, naphthalene derivatives are valued for their optical and electronic properties, making them interesting building blocks for functional organic materials. nih.gov The rigid, aromatic structure of the naphthalene core in this compound could be exploited in the design of novel polymers or small-molecule materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The thioether and acetamide functionalities provide sites for polymerization or for tuning the self-assembly properties of the molecule. This could lead to the formation of well-ordered thin films or other nanostructures with desirable electronic or photophysical characteristics.

Furthermore, the amphiphilic nature that can be imparted to derivatives of this compound makes them potential candidates for the construction of polymeric nanoparticles for drug delivery research. The naphthalene moiety can form the hydrophobic core of a nanoparticle, while the acetamide group can be modified with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a stealthy, biocompatible shell. Such nanoparticles could be used to encapsulate and deliver therapeutic agents to target tissues.

Interdisciplinary Research Avenues in Chemical Biology

The multifaceted potential of this compound places it at the intersection of chemistry, biology, and materials science, opening up numerous avenues for interdisciplinary research. Chemical biologists could explore the use of this compound and its derivatives to probe cellular pathways or to develop new tools for studying protein-protein interactions. The development of fluorescent probes based on this scaffold would require expertise in both organic synthesis and cell biology.

Collaborations between medicinal chemists and pharmacologists could focus on optimizing the structure of this compound to create potent and selective inhibitors of disease-related enzymes or receptors. This would involve iterative cycles of design, synthesis, and biological testing.

In the area of nanomedicine, materials scientists and drug delivery experts could work together to formulate this compound-based nanoparticles and evaluate their efficacy in preclinical models. This would encompass everything from the physical characterization of the nanoparticles to in vivo studies of their biodistribution and therapeutic effect.

Emerging Methodologies and Technologies in this compound Research

Future research on this compound will benefit from a range of emerging methodologies and technologies. Advances in synthetic organic chemistry, such as new cross-coupling reactions and C-H functionalization techniques, could provide more efficient and versatile routes to this compound and its derivatives. nih.gov The use of 2-naphthol (B1666908) as a readily available and eco-friendly starting material in multicomponent reactions is a promising strategy for the sustainable synthesis of related heterocyclic compounds. nih.govchemicalbook.com

High-throughput screening technologies will be invaluable for rapidly assessing the biological activities of libraries of this compound analogs against a wide range of biological targets. This could accelerate the discovery of new lead compounds for drug development.

Computational modeling and molecular docking studies can provide insights into the potential binding modes of this compound derivatives with their biological targets, guiding the rational design of more potent and selective molecules. nih.govnih.gov Furthermore, advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, will be essential for the unambiguous characterization of novel compounds and their metabolites.

Challenges and Opportunities in the Academic Advancement of This Compound Class

The primary challenge in advancing the study of this compound and its derivatives is the current lack of focused research on this specific compound. This, however, also presents a significant opportunity for academic researchers to break new ground and establish a new area of investigation. The synthesis and characterization of this compound and the systematic exploration of its properties would be a valuable contribution to the chemical sciences.

A potential synthetic challenge lies in controlling the regioselectivity during the functionalization of the naphthalene ring. nih.gov Developing robust and scalable synthetic routes will be crucial for making this compound and its analogs readily accessible for further study.

The opportunities for this compound class are vast, spanning from fundamental studies of its chemical and physical properties to its application in drug discovery, chemical biology, and materials science. The establishment of structure-activity relationships for a series of this compound derivatives could lead to the identification of promising candidates for further development. The versatility of the naphthalene scaffold, combined with the tunability of the thioether and acetamide groups, provides a rich chemical space for exploration. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Naphthalen-2-ylthio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-naphthalenethiol and chloroacetamide derivatives. Optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like triethylamine. Purification via column chromatography or recrystallization ensures product purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (1:1.2 for thiol:chloroacetamide) improves yields .

Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments and carbon backbone, with characteristic shifts for the naphthyl group (~7.2–8.5 ppm) and thioether linkage (~3.5–4.0 ppm for SCH2) .

- IR Spectroscopy : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Validates molecular mass and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (4–9) and temperatures (4–25°C) reveal degradation via hydrolysis in acidic/basic conditions. Lyophilization or storage in inert atmospheres (N2) enhances shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require cross-validation with complementary techniques:

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., using SHELX for refinement ).

- Isotopic labeling : Traces unexpected proton environments in complex derivatives.

- Case Study : A 2015 study misassigned a hydroxylated metabolite due to incorrect reference material; HRMS/MS and 1H-NMR corrected the structural assignment to the ortho-isomer .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Functional Group Modifications : Systematic substitution of the naphthyl ring (e.g., halogenation) or acetamide moiety (e.g., methyl/ethyl groups) to assess bioactivity changes.

- Biochemical Assays : Enzyme inhibition (IC50) and receptor binding (Kd) studies using purified targets (e.g., kinases, GPCRs) .

- Computational Modeling : Docking simulations (e.g., AutoDock) predict binding modes and guide rational design .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- MD Simulations : Model solvation effects and conformational stability in biological membranes.

- QSAR Models : Corrogate substituent effects with experimental IC50 values to prioritize analogs for synthesis .

Q. What experimental approaches are used to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Models : Liver microsomal assays identify phase I metabolites (e.g., hydroxylation, sulfoxidation) .

- LC-HRMS/MS : Quantifies metabolites in urine/plasma, with isotopic labeling (e.g., 13C) to trace metabolic fate.

- Enzyme Inhibition Studies : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) pinpoints metabolic enzymes involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.